2-Methylidenebutane-1,4-diol
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Overview
Description
2-Methylidenebutane-1,4-diol is a glycol that is 1,4-butanediol substituted at position 2 by a methylidene group . It is also known as 2-methylene-1,4-butanediol .
Synthesis Analysis
The synthesis of this compound involves the hydrogenation of 2-butyne-1,4-diol . This process involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .Molecular Structure Analysis
The molecular formula of this compound is C5H10O2 . It has an average mass of 102.132 and a monoisotopic mass of 102.06808 .Chemical Reactions Analysis
The reaction pathway for the hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Asymmetric Organic Synthesis
2-Methylidenebutane-1,4-diol has applications in asymmetric organic synthesis. A study by Hu and Shan (2020) highlights its use in synthetic methods that align with green chemistry principles. Specifically, they developed new synthetic methods for (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a compound structurally related to this compound, emphasizing region-selective transformations and using methanol and common inorganic alkali in place of more hazardous substances (Hu & Shan, 2020).
Renewable Chemicals and Fuels Production
Taylor, Jenni, and Peters (2010) explored the use of fermented isobutanol, derived from 2-methyl-1-propanol, for producing renewable chemicals and fuels. Their study focused on the catalytic dehydration of isobutanol to isobutylene, a platform molecule for synthesizing other fuels and chemicals, highlighting the potential of 2-methylidene derivatives in sustainable energy applications (Taylor, Jenni, & Peters, 2010).
Skin Penetration Enhancement
Pentane-1,5-diol, a compound closely related to this compound, has been studied by Faergemann et al. (2005) for its potential as a percutaneous absorption enhancer in dermatological applications. This research suggests that similar diol compounds might have utility in enhancing the skin penetration of pharmaceuticals (Faergemann et al., 2005).
Biofuel Research
Park et al. (2015) investigated methylbutanol, a compound structurally similar to this compound, in the context of biofuels. Their research provided experimental data on the combustion characteristics of methylbutanol, essential for developing alternative fuels and understanding the combustion behavior of larger alcohols (Park et al., 2015).
Atmospheric Chemistry
Szmigielski et al. (2010) studied the acid effects in the formation of secondary organic aerosol and 2-methyltetrols, highlighting the environmental and atmospheric chemistry significance of compounds like this compound (Szmigielski et al., 2010).
Properties
CAS No. |
55881-94-2 |
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Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2-methylidenebutane-1,4-diol |
InChI |
InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h6-7H,1-4H2 |
InChI Key |
YAJSVGNJAFUMAC-UHFFFAOYSA-N |
SMILES |
C=C(CCO)CO |
Canonical SMILES |
C=C(CCO)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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